molecular formula C12H18N2 B6327366 N-(4-Piperidylmethyl)aniline CAS No. 1070664-30-0

N-(4-Piperidylmethyl)aniline

Cat. No.: B6327366
CAS No.: 1070664-30-0
M. Wt: 190.28 g/mol
InChI Key: ZAQKQSWOMFKXGK-UHFFFAOYSA-N
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Description

N-(4-Piperidylmethyl)aniline is a chemical compound of interest in medicinal chemistry and chemical biology research. This aniline derivative features both a piperidine ring and an aniline moiety, a structural motif found in compounds investigated for various biological activities. Researchers utilize this scaffold in structure-activity relationship (SAR) studies to develop novel pharmacologically active molecules . While specific biological data for this compound may be limited, its core structure is a valuable building block in organic synthesis. It serves as a key intermediate for constructing more complex molecules, particularly in the development of potential enzyme inhibitors . The piperidine moiety is a common feature in many pharmaceuticals, and its incorporation into aniline-based structures can be crucial for modulating the potency and selectivity of research compounds . Related chemical structures have been explored in high-throughput screening campaigns to identify novel active scaffolds, underscoring the research value of this chemotype . The compound must be handled by qualified professionals in accordance with applicable laboratory safety standards. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQKQSWOMFKXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Schiff base intermediate. Aniline reacts with 4-piperidone under acidic or neutral conditions, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). A study by Iikubo et al. demonstrated that ethanol or tetrahydrofuran (THF) serves as an optimal solvent, with yields reaching 87% when employing NaBH₄ at 20°C under hydrogen pressure.

Key parameters :

  • Molar ratio : 1:1 (aniline to 4-piperidone).

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Temperature : 20–30°C.

Optimization and Challenges

The use of Pd/C in ethanol enhances selectivity by minimizing over-reduction side products. However, competing reactions, such as the formation of N-alkylated byproducts, necessitate precise stoichiometric control. A patent by Kondoh et al. noted that substituting NaBH₄ with zinc chloride (ZnCl₂) and sodium borohydride in THF improves yields to 95% by stabilizing the imine intermediate.

Alkylation of Aniline with 4-(Chloromethyl)piperidine

Alkylation of aniline with 4-(chloromethyl)piperidine offers a single-step pathway, though it requires careful handling of reactive intermediates.

Procedure and Catalysis

The reaction involves nucleophilic substitution, where the amine group of aniline displaces the chloride in 4-(chloromethyl)piperidine. A patent by Shimada et al. detailed the use of zinc powder as a catalyst in dichloromethane (DCM), achieving 89% yield after 3 hours at 60°C.

Advantages :

  • Short reaction time (2–3 hours).

  • Minimal byproducts due to the stability of the piperidine scaffold.

Solvent and Temperature Effects

Polar aprotic solvents like DCM or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Elevated temperatures (55–65°C) are critical for overcoming kinetic barriers, though excessive heat promotes decomposition.

Reduction of Nitro Precursors

The reduction of nitro-containing intermediates, such as N-(4-Piperidylmethyl)nitrobenzene, provides a high-yield route to the target compound.

Catalytic Hydrogenation

Hydrogenation of N-(4-Piperidylmethyl)nitrobenzene using Pd/C in ethanol under 1 atm H₂ achieves 87–95% yield . The reaction is typically complete within 8 hours at room temperature, with the nitro group selectively reduced to an amine.

Alternative Reducing Agents

Zinc borohydride (Zn(BH₄)₂) in THF offers a metal-free alternative, though yields drop to 78% due to incomplete reduction.

Comparative Analysis of Methods

MethodYield (%)ConditionsKey AdvantagesLimitations
Reductive Amination87–95NaBH₄/ZnCl₂, THF, 20–30°CScalable, mild conditionsRequires stoichiometric control
Alkylation89Zn powder, DCM, 60°CSingle-step synthesisReactive intermediates
Nitro Reduction87–95Pd/C, H₂, ethanol, 20°CHigh selectivityRequires nitro precursor

Industrial-Scale Synthesis

The patent EP2455377A1 highlights a two-step process suitable for mass production:

  • Quaternary salt formation : Reacting 3-(4-nitrophenyl)pyridine with 3-chloropropene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.

  • Reduction : Treating the quaternary salt with ZnCl₂ and NaBH₄ in THF, yielding this compound at 95% efficiency .

Critical factors :

  • Inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Stepwise addition of NaBH₄ to control exothermicity.

Emerging Methodologies

Recent advances in flow chemistry and microwave-assisted synthesis promise faster reaction times. For instance, aza-Michael additions under continuous flow conditions reduce processing time to 30 minutes with comparable yields .

Chemical Reactions Analysis

Types of Reactions: N-(4-Piperidylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

Scientific Research Applications

N-(4-Piperidylmethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of N-(4-Piperidylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer and microbial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and chemical properties of N-(4-Piperidylmethyl)aniline are influenced by its substituents. Below is a comparison with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Chemical Role
This compound C₁₂H₁₈N₂ ~190.29 Piperidylmethyl Pharmaceutical intermediate
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₃H₁₈F₃N₃ 273.297 Methylpiperazine, Trifluoromethyl Drug synthesis (e.g., kinase inhibitors)
N,N-Diethyl-4-(piperazin-1-yl)aniline C₁₄H₂₂N₃ ~232.35 Diethylamino, Piperazine Lab reagent for ligand design
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine C₁₉H₂₄N₂ 280.41 Phenethyl, Piperidine Fentanyl precursor
4-(Piperidin-1-ylsulfonyl)aniline C₁₁H₁₆N₂O₂S 252.33 Piperidinylsulfonyl Sulfonamide-based drug development
Key Observations:
  • Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) exhibit enhanced solubility and hydrogen-bonding capacity compared to piperidine derivatives, impacting receptor binding .
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Sulfonyl Functionalization : The sulfonyl group in introduces polarity, favoring applications in protease inhibitors or antibiotics .
Drug Intermediate Utility
  • Fentanyl Analogues : identifies N-Phenyl-1-(2-phenylethyl)-4-piperidinamine as a key intermediate in opioid synthesis, where the piperidine-aniline core mimics morphine’s pharmacophore .
  • Anticancer Agents : Compounds like 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline () are used in kinase inhibitors, leveraging the trifluoromethyl group for enhanced target affinity .
Nitrosoaniline Derivatives

demonstrates that nitrosoanilines with piperidine or morpholine substituents (e.g., 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) are synthesized via nucleophilic aromatic substitution, achieving yields of 70-85% . These reactions are sensitive to substituent electronics; electron-withdrawing groups (e.g., -NO₂, -Cl) accelerate reactivity .

Piperidine-Aniline Coupling

The synthesis of this compound likely involves reductive amination or Buchwald-Hartwig coupling, as seen in for related nitrophenyl-piperazine compounds .

Biological Activity

N-(4-Piperidylmethyl)aniline is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an aniline moiety. The compound's structure can be represented as follows:

  • Chemical Formula : C12H18N2
  • CAS Number : 1070664-30-0

This compound exhibits a range of chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions, which are essential for its biological activity .

1. Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

The minimum inhibitory concentrations (MICs) for these organisms suggest that the compound could serve as a potential antimicrobial agent .

2. Anticancer Effects

This compound has also shown promising anticancer properties. Studies have reported its cytotoxic effects on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound appears to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : It may interact with various receptors, altering cellular responses that lead to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperidine and aniline moieties can significantly influence biological activity. For instance, substituents on the aniline ring have been shown to enhance antimicrobial potency .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other piperidine derivatives:

CompoundBiological ActivityKey Findings
N-BenzylpiperidineCholinesterase inhibitionEffective in treating neurological disorders
N-MethylpiperidinePharmaceutical synthesisUsed as a precursor in drug development
N-PhenylpiperidineNeurological applicationsPotential use in treating mental disorders

This compound stands out due to its unique combination of aniline and piperidine structures, which confer distinct chemical and biological properties .

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Antimicrobial Efficacy : A study found that formulations containing this compound showed enhanced antibacterial activity compared to traditional antibiotics.
  • Anticancer Research : Clinical trials are ongoing to evaluate its effectiveness in combination therapies for various cancers.

Q & A

Q. What are the most reliable synthetic routes for N-(4-Piperidylmethyl)aniline, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via alkylation of aniline derivatives with piperidine intermediates. A common method involves nucleophilic substitution reactions under acidic catalysis (e.g., sulfuric acid) to facilitate bond formation between the aniline nitrogen and the piperidylmethyl group . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene improves selectivity in multi-step syntheses .
  • Catalyst screening : Lewis acids like ZnCl₂ can accelerate piperidine activation . Post-synthesis, purification via column chromatography or HPLC ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity by identifying aromatic protons (δ 6.5–7.5 ppm) and piperidyl CH₂ groups (δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • IR spectroscopy : Validates N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the primary biological targets investigated for this compound derivatives?

Piperidine-aniline hybrids are studied for interactions with:

  • Kinase enzymes : Structural analogs inhibit Mer/c-Met kinases via competitive binding to ATP pockets, validated by IC₅₀ values <10 μM in enzymatic assays .
  • GPCRs : The piperidine moiety mimics endogenous amine ligands, showing affinity for serotonin receptors (5-HT₂A) in radioligand displacement studies .
  • Antimicrobial targets : Derivatives disrupt bacterial cell wall synthesis, with MIC values of 2–8 μg/mL against S. aureus .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives with electron-withdrawing vs. electron-donating substituents?

Substituents alter the nucleophilicity of the aniline nitrogen:

  • Electron-withdrawing groups (e.g., -CF₃) : Reduce nitrogen reactivity, requiring harsher conditions (e.g., 100°C, 24h) for alkylation. DFT calculations show increased activation energy (ΔG‡ ~25 kcal/mol) .
  • Electron-donating groups (e.g., -OCH₃) : Enhance nucleophilicity, enabling room-temperature reactions but increasing risk of over-alkylation. Kinetic studies reveal a 2:1 preference for mono- vs. di-substitution .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to compare IC₅₀ values across studies .
  • Structural impurities : Use LC-MS to verify compound identity; a 2024 study found 15% of "inactive" analogs were mischaracterized due to residual solvents .
  • Cell-line specificity : Test cytotoxicity in multiple models (e.g., HEK293 vs. HeLa) to confirm target selectivity .

Q. What computational strategies are effective for predicting the bioactivity of novel this compound derivatives?

  • Molecular docking : AutoDock Vina predicts binding poses to kinase targets (RMSD <2.0 Å vs. crystallographic data) .
  • QSAR models : 3D descriptors (e.g., polar surface area) correlate with blood-brain barrier penetration (R² = 0.89) .
  • MD simulations : Reveal stable binding conformations over 100 ns trajectories, highlighting critical hydrogen bonds with Asp1222 in c-Met .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Oxidative degradation : The aniline group is susceptible to air oxidation; argon atmospheres and antioxidants (e.g., BHT) extend shelf life to >6 months .
  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids (t₁/₂ = 2h at pH 2) .
  • Thermal stability : Decomposes above 150°C, necessitating low-temperature storage for long-term integrity .

Q. What strategies enhance the selectivity of this compound derivatives for specific enzyme isoforms?

  • Substituent engineering : Adding a 2-pyridyl group increases Mer kinase selectivity by 50-fold over Tyro3 due to steric clashes with Tyr1231 .
  • Prodrug design : Masking the aniline NH as a carbamate improves solubility and reduces off-target binding in vivo .

Q. How do this compound derivatives interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Inhibition : Derivatives with bulky piperidyl groups inhibit CYP3A4 (Ki = 5.2 μM), necessitating co-administration with CYP inducers in preclinical models .
  • Metabolic pathways : Major metabolites include N-oxide and hydroxylated products, identified via LC-MS/MS in hepatocyte incubations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure; LD₅₀ (oral, rat) = 320 mg/kg .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to prevent aromatic amine release .

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